molecular formula C26H30N2O4 B10772770 [(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate

[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate

Katalognummer B10772770
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: URRBLVUOXIGNQR-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Peripheral blood mononuclear cells are a type of blood cell characterized by having a single round nucleus. These cells include lymphocytes (T cells, B cells, and natural killer cells) and monocytes. Peripheral blood mononuclear cells are crucial components of the immune system and play a significant role in immune response and disease defense .

Vorbereitungsmethoden

Peripheral blood mononuclear cells are typically isolated from whole blood using density gradient centrifugation. This method involves layering blood over a density gradient medium, such as Ficoll-Paque, and centrifuging it to separate the different blood components. The peripheral blood mononuclear cells form a distinct layer, which can be collected and further purified . Industrial production methods for peripheral blood mononuclear cells involve large-scale blood collection and processing using automated systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Peripheral blood mononuclear cells undergo various biochemical reactions, including:

Common reagents used in these reactions include reactive oxygen species generators, antioxidants, and specific ligands for receptor binding. Major products formed from these reactions include cytokines, chemokines, and other signaling molecules .

Wissenschaftliche Forschungsanwendungen

Peripheral blood mononuclear cells have a wide range of scientific research applications:

    Immunology: Used to study immune responses, autoimmune disorders, and infectious diseases.

    Hematology: Employed in research on blood disorders and hematological malignancies.

    Vaccine Development: Utilized in the development and testing of vaccines.

    Transplant Immunology: Used to study immune responses in organ transplantation.

    High-Throughput Screening: Applied in drug discovery and development to screen for potential therapeutic compounds.

Wirkmechanismus

Peripheral blood mononuclear cells exert their effects through various mechanisms:

Molecular targets and pathways involved include the major histocompatibility complex, T cell receptors, and various cytokine receptors .

Vergleich Mit ähnlichen Verbindungen

Peripheral blood mononuclear cells can be compared with other immune cells, such as polymorphonuclear cells (neutrophils, eosinophils, and basophils). Unlike peripheral blood mononuclear cells, polymorphonuclear cells have multi-lobed nuclei and are primarily involved in acute inflammatory responses. Peripheral blood mononuclear cells are unique in their ability to mediate both innate and adaptive immune responses, making them versatile tools in immunological research .

Similar compounds include:

Peripheral blood mononuclear cells stand out due to their diverse roles in immune regulation and their utility in various research applications.

Eigenschaften

Molekularformel

C26H30N2O4

Molekulargewicht

434.5 g/mol

IUPAC-Name

[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate

InChI

InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m1/s1

InChI-Schlüssel

URRBLVUOXIGNQR-HXUWFJFHSA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Kanonische SMILES

CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.